molecular formula C19H25N5O2S B2898744 4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1203279-61-1

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No. B2898744
CAS RN: 1203279-61-1
M. Wt: 387.5
InChI Key: LGDWRPOCXWJQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and natural biomolecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrrolidine ring .

Scientific Research Applications

Apoptosis Induction in Cancer Therapy

This compound has been studied for its ability to induce apoptosis in cancer cells. Specifically, it has shown promising results against the BT-474 breast cancer cell line, where it induced cell death through apoptosis . This process is crucial for eliminating cancer cells and is a key target in the development of anticancer therapies.

Tubulin Polymerization Inhibition

The compound has been evaluated for its potential to inhibit tubulin polymerization . This is significant because the formation of microtubules from tubulin is an essential process in cell division. Inhibiting tubulin polymerization can prevent cancer cells from multiplying, making it a valuable approach in cancer treatment.

Cell Cycle Arrest

Flow cytometric analysis has revealed that this compound can induce cell cycle arrest at the sub-G1 and G2/M phase . By halting the cell cycle, the compound can prevent the proliferation of cancer cells, providing another mechanism by which it could be used in cancer therapy.

Clonogenic Assay

The compound’s effect on colony formation has been studied using a clonogenic assay . This assay assesses the ability of a single cell to grow into a colony. The compound showed concentration-dependent inhibition of colony formation in BT-474 cells, suggesting its potential to suppress the growth of cancer cells.

Molecular Modelling Studies

In silico studies have been conducted to understand the drug-like properties of sulfonyl piperazine-integrated triazole conjugates . Molecular modelling studies have shown that the compound binds to the colchicine binding site of tubulin, providing insights into its mechanism of action at the molecular level.

Synthetic Methodology Development

Research has also focused on the synthesis of related compounds, exploring catalyst-free methods to create derivatives with potential biological activity . These methodologies contribute to the broader field of medicinal chemistry by providing more efficient and environmentally friendly ways to synthesize bioactive molecules.

Cytotoxic Activity Screening

A range of derivatives has been synthesized and screened for cytotoxic activity against various cancer cell lines using assays like the MTT assay . This screening is crucial for identifying compounds with the potential to be developed into effective anticancer drugs.

Drug-like Property Analysis

The compound and its derivatives have been analyzed for their drug-like properties, which is an important step in drug discovery . Understanding these properties helps in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

properties

IUPAC Name

4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDWRPOCXWJQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

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